molecular formula C7H8FN3O B13252394 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile

1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile

Cat. No.: B13252394
M. Wt: 169.16 g/mol
InChI Key: NVTRQDPXWZUNCZ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluoro-hydroxypropyl group attached to an imidazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile typically involves the reaction of fluoromethyloxirane with imidazole derivatives in the presence of a base such as potassium carbonate . The reaction conditions often include controlled temperatures and solvent systems to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis processes, including the use of automated radiosynthesizers for large-scale production. These methods ensure consistency, efficiency, and high radiochemical yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted imidazole derivatives.

Scientific Research Applications

1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. In the context of PET imaging, the compound is metabolized in hypoxic cells, leading to its accumulation and enabling the visualization of hypoxic regions in tumors . The fluoro-hydroxypropyl group plays a crucial role in its selective uptake and retention in hypoxic tissues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively accumulate in hypoxic tissues makes it particularly valuable in medical imaging applications .

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)imidazole-2-carbonitrile

InChI

InChI=1S/C7H8FN3O/c8-3-6(12)5-11-2-1-10-7(11)4-9/h1-2,6,12H,3,5H2

InChI Key

NVTRQDPXWZUNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)C#N)CC(CF)O

Origin of Product

United States

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